molecular formula C8H16N2 B2509327 8-Ethyl-1,5-diazabicyclo[3.2.1]octane CAS No. 1907-93-3

8-Ethyl-1,5-diazabicyclo[3.2.1]octane

Cat. No.: B2509327
CAS No.: 1907-93-3
M. Wt: 140.23
InChI Key: GFSRBWQVYIJFNL-UHFFFAOYSA-N
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Description

8-Ethyl-1,5-diazabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Synthesis from Pyroglutamic Acid : The compound 8-Methyl-3,8-diazabicyclo[3.2.1]octane, a relative of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane, has been synthesized efficiently from pyroglutamic acid. This synthesis involved amide activation and a key step of reduction and cyclization of a nitroenamine intermediate. This methodology also allowed for the creation of several 3-substituted analogues, which were evaluated for affinity at D2 and 5-HT2A receptors (Singh et al., 2007).

  • Side Products in Synthesis : Research into the synthesis of 1,4-diazabicyclo[2.2.2]octane (a structural variant) from ethylenediamine over zeolite ZSM-5 revealed several side products such as alkylpyrazines and alkylpiperazines. A chemical mechanism involving elimination, condensation, cracking, and proton transfer reactions was proposed for these formations (Trejbal et al., 2007).

  • Molecular Structure Analysis : The molecular structure of 1,4-diazabicyclo[3.2.1]octane, another relative of this compound, was characterized using X-ray structural analysis, DFT geometry optimizations with infrared frequency calculations, and vibrational analysis of the infrared spectrum (Britvin et al., 2017).

Pharmaceutical and Biological Applications

  • Potential in Dopamine Uptake Inhibition : A series of analogues related to 3-{2-[bis-(4-fluorophenyl)methoxy]ethyl}-8-(1H-indol-2-ylmethyl)-3,8-diazabicyclo[3.2.1]octane were synthesized and evaluated for their ability to inhibit dopamine reuptake into striatal nerve endings. This indicates a potential application in neurological or psychiatric disorders (Loriga et al., 2007).

Chemical Transformations and Reactions

  • N → N Acyl-Migration : The compound 8-acyl-3,8-diazabicyclo[3.2.1]octanes undergoes rearrangement to 3-acyl-3-8-diazabicyclo[3.2.1]octanes through thermal action. This N → N acyl-migration can also be induced by dilute alkali and by combined thermal and acid factors (Cignarella et al., 1963).

Catalysis in Organic Synthesis

  • Use as a Catalyst in Organic Reactions : 1,4-Diazabicyclo[2.2.2]octane, a compound closely related to this compound, has been used as an effective catalyst in various organic transformations. It's known for being eco-friendly, highly reactive, and non-toxic, making it a valuable tool in modern organic synthesis (Bita, 2010).

Mechanism of Action

Target of Action

The primary target of 8-Ethyl-1,5-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The specific mode of action of 8-Ethyl-1,5-diazabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a manner that leads to various biological activities .

Biochemical Pathways

The exact biochemical pathways affected by 8-Ethyl-1,5-diazabicyclo[32It is known that tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, can affect various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Ethyl-1,5-diazabicyclo[32The compound’s predicted density is 102±01 g/cm3 , which may influence its bioavailability.

Result of Action

The specific molecular and cellular effects of 8-Ethyl-1,5-diazabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to result in various biological activities .

Properties

IUPAC Name

8-ethyl-1,5-diazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-8-9-4-3-5-10(8)7-6-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSRBWQVYIJFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1N2CCCN1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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